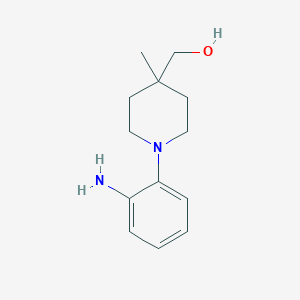

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol

Overview

Description

“(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol” is a complex organic compound. It contains an aminophenyl group, a methylpiperidin group, and a methanol group . It’s a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, 2-aminophenol, a related compound, has been used as a precursor in the synthesis of benzoxazoles . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an aminophenyl group, a methylpiperidin group, and a methanol group . The molecular formula is C7H9NO, and the molecular weight is 123.15 .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, 2-aminophenol, a related compound, undergoes oxidation to yield 2-aminobenzaldehyde . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 123.15, a density of 1.2±0.1 g/cm3, a boiling point of 275.0±0.0 °C at 760 mmHg, and a melting point of 81-83 °C (lit.) .Scientific Research Applications

Environmental Impacts and Applications

Methanol Marker for Monitoring Methanol has been used as a marker for assessing the condition of solid insulation in power transformers. This application demonstrates methanol's utility in monitoring cellulosic insulation degradation within transformer mineral oil, suggesting its potential in enhancing maintenance practices and prolonging the operational lifespan of power infrastructure (Jalbert et al., 2019).

Fuel Technology and Energy Production

Hydrogen Production Methanol serves as a promising hydrogen carrier, facilitating high-purity hydrogen production. This review compares the main production pathways of hydrogen from methanol, such as steam reforming and methanol decomposition, emphasizing the development of catalysts and reactor technologies to optimize the hydrogen-methanol economy (G. García et al., 2021).

Methanol as an Engine Fuel The utilization of methanol in internal combustion engines, either through blending with other fuels or direct use, has been extensively reviewed. Methanol's properties make it a suitable alternative fuel, potentially reducing emissions and improving engine efficiency. This comprehensive overview covers the performance, combustion, and emission characteristics of methanol used in spark ignition engines, highlighting its advantages over traditional fuels (A. Kowalewicz, 1993).

Chemical Synthesis and Industrial Applications

Catalytic Processes In the context of chemical synthesis, methanol plays a critical role in various catalytic processes. For example, the synthesis of methyl tert-butyl ether (MTBE), an important gasoline additive, involves catalytic reactions where methanol is a key feedstock. The search for new, environmentally friendly catalysts for this process is ongoing, indicating methanol's significance in industrial chemistry (A. Bielański et al., 2003).

Biomedical Applications

Toxicology and Biological Role Understanding the toxicological impact and biological roles of methanol and ethanol is crucial in various fields, including public health and pharmacology. This review discusses methanol toxicity, its mechanisms of action on the body, and current treatments for poisoning. Such insights are essential for developing safer industrial practices and medical treatments (M. Pohanka, 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with complement factor d . Complement factor D is a key enzyme in the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.

Biochemical Pathways

If we consider its potential interaction with complement factor d, it could influence the alternate pathway of the complement system . This system plays a crucial role in immunity and inflammation, and its modulation could have downstream effects on these processes.

Biochemical Analysis

Biochemical Properties

(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction is crucial for understanding its potential as an anti-infective agent. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of signal molecules in bacterial cells, thereby impacting quorum sensing and biofilm formation . These effects are essential for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the enzyme PqsD, binding tightly to its active site and preventing the synthesis of signal molecules . This inhibition disrupts bacterial communication and biofilm formation, highlighting its potential as an anti-infective agent. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At high doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound. Understanding these pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it a critical factor in drug development.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct it to these compartments, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name |

[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSDAJILTNQPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)

![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)

![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)